molecular formula C16H18N4O4S B3013736 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 2034307-69-0

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B3013736
CAS No.: 2034307-69-0
M. Wt: 362.4
InChI Key: KVBKNGIEOODDRR-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Biological Activity

The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 344.43 g/mol. The structure features a cyclopentapyridazine moiety linked to a sulfonamide group, which is known for its biological relevance.

PropertyValue
Molecular FormulaC17H20N4O2S
Molecular Weight344.43 g/mol
IUPAC NameThis compound
CAS Number2034234-44-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory , antimicrobial , and anticancer effects. The following sections detail specific studies and findings related to these activities.

Anti-inflammatory Activity

A study conducted on similar compounds within the cyclopentapyridazine class demonstrated significant anti-inflammatory properties. The mechanism involved inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (RAW264.7). These findings suggest that compounds with structural similarities to our target compound may inhibit the activation of the NF-kB and MAPK signaling pathways, which are crucial in inflammatory responses .

Case Study: In Vitro Analysis

In vitro assays using RAW264.7 cells showed that treatment with the compound resulted in:

  • Reduction of iNOS and COX-2 expression : mRNA and protein levels were significantly decreased post-treatment.
  • Cytotoxicity Assessment : MTT assays indicated that concentrations up to 160 µM did not adversely affect cell viability, suggesting a safe therapeutic window .

Anticancer Activity

Emerging evidence suggests that compounds similar to this compound may exhibit anticancer effects through:

  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with cell cycle regulators.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in inflammatory processes.
  • Receptor Modulation : Binding to receptors that regulate immune responses.

Proposed Pathways

  • Inhibition of NF-kB Activation : Preventing the translocation of NF-kB into the nucleus may reduce the expression of inflammatory genes.
  • MAPK Pathway Modulation : Altering MAPK signaling could lead to decreased production of inflammatory mediators.

Properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-10(20-15(21)9-11-3-2-4-14(11)19-20)16(22)18-12-5-7-13(8-6-12)25(17,23)24/h5-10H,2-4H2,1H3,(H,18,22)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBKNGIEOODDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.